molecular formula C17H12FNO4S B12584811 3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- CAS No. 648410-53-1

3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo-

Katalognummer: B12584811
CAS-Nummer: 648410-53-1
Molekulargewicht: 345.3 g/mol
InChI-Schlüssel: YWFILWCOSBRAAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- typically involves multi-step organic reactions One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone to form the benzothiazole ringThe final step involves the oxidation of the intermediate compound to introduce the oxo group, which can be accomplished using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups .

Wissenschaftliche Forschungsanwendungen

3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The oxo group may participate in hydrogen bonding or other interactions that stabilize the compound-protein complex. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzothiazolylacetic acid: Lacks the fluorobenzoyl group, resulting in different chemical properties.

    6-Fluorobenzothiazole: Contains the fluorobenzoyl group but lacks the propanoic acid and oxo groups.

    2-Oxo-3(2H)-benzothiazoleacetic acid: Similar structure but without the fluorobenzoyl group.

Uniqueness

3(2H)-Benzothiazolepropanoic acid, 6-(2-fluorobenzoyl)-2-oxo- is unique due to the combination of the fluorobenzoyl and oxo groups, which confer distinct electronic and steric properties.

Eigenschaften

CAS-Nummer

648410-53-1

Molekularformel

C17H12FNO4S

Molekulargewicht

345.3 g/mol

IUPAC-Name

3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]propanoic acid

InChI

InChI=1S/C17H12FNO4S/c18-12-4-2-1-3-11(12)16(22)10-5-6-13-14(9-10)24-17(23)19(13)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21)

InChI-Schlüssel

YWFILWCOSBRAAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CCC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.